9-Diazo-9H-xanthene

Physical Organic Chemistry Carbene Chemistry Photochemistry

9-Diazo-9H-xanthene (CAS 51933-61-0) is the required precursor to ground-state singlet 9-xanthylidene, enabling stereospecific cyclopropanation and O–H insertion unavailable with triplet-forming diazo analogs. Distinct spin-state profile (ΔE ≥4 kcal/mol) ensures exclusive product outcomes in organometallic synthesis. Specify CAS 51933-61-0 to avoid divergent reactivity from alternative diaryldiazomethanes.

Molecular Formula C13H8N2O
Molecular Weight 208.21 g/mol
CAS No. 51933-61-0
Cat. No. B15472429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Diazo-9H-xanthene
CAS51933-61-0
Molecular FormulaC13H8N2O
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=[N+]=[N-])C3=CC=CC=C3O2
InChIInChI=1S/C13H8N2O/c14-15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H
InChIKeyBUGHGJJFTXGSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Diazo-9H-xanthene (CAS 51933-61-0) Technical Overview for Carbene Chemistry and Synthetic Reagent Selection


9-Diazo-9H-xanthene (CAS 51933-61-0) is a diaryldiazomethane compound characterized by a diazo group at the 9-position of the xanthene tricyclic framework . It possesses a molecular weight of 208.22 g/mol, an XLogP3 of 3.8, and exactly one hydrogen bond acceptor count of 2 with zero rotatable bonds . This compound serves primarily as a photochemical or thermal precursor to the ground-state singlet aromatic carbene 9-xanthylidene (XA) via loss of N₂ [1]. Its rigid, planar structure and the electronic influence of the bridging oxygen atom confer a distinct carbene spin-state profile compared to closely related diarylcarbene precursors, which is the basis for its specialized applications in organometallic synthesis and mechanistic carbene research.

Why 9-Diazo-9H-xanthene Cannot Be Replaced by 9-Diazo-9H-fluorene or Other Diaryl Diazo Analogs


The scientific and industrial utility of 9-diazo-9H-xanthene is intrinsically tied to the unique electronic structure of the 9-xanthylidene carbene it generates. Unlike the carbene derived from its closest analog, 9-diazo-9H-fluorene (which yields a ground-state triplet carbene with a small singlet-triplet gap of ~1.1 kcal/mol [1]), 9-xanthylidene is a confirmed ground-state singlet carbene with a triplet state lying at least 4 kcal/mol higher in energy [2]. This fundamental difference dictates reaction outcomes, stereoselectivity, and insertion/abstraction pathways [2]. Consequently, substituting 9-diazo-9H-xanthene with alternative diazo precursors such as 9-diazo-9H-fluorene or diphenyldiazomethane will yield carbenes with divergent spin-state reactivities, leading to altered product distributions and potentially failed syntheses in applications requiring a ground-state singlet aromatic carbene or specific organometallic complexation behavior.

Quantitative Evidence for 9-Diazo-9H-xanthene Differentiation in Carbene Chemistry and Organometallic Synthesis


Ground-State Singlet Carbene with Triplet State ≥4 kcal/mol Higher

Photolysis of 9-diazo-9H-xanthene (DAX) generates 9-xanthylidene (XA), which experimental data show is a ground-state singlet carbene with its triplet state positioned at least 4 kcal/mol above the singlet [1]. In contrast, the carbene derived from 9-diazo-9H-fluorene (9-fluorenylidene) has a triplet ground state with a singlet-triplet gap of only ~1.1 kcal/mol [2]. Diphenylcarbene, a classic benchmark, possesses a computed singlet-triplet gap of ~5.62 kcal/mol with a triplet ground state [3], while the parent methylene (CH₂) has an experimental gap of 9.05 ± 0.06 kcal/mol [4]. This inversion of the ground-state spin multiplicity is a critical differentiator for 9-diazo-9H-xanthene among diaryldiazomethane precursors.

Physical Organic Chemistry Carbene Chemistry Photochemistry Spin-State Control

Divergent Reaction Outcomes with Benzoxanthione: Ethylene Sulfide vs. Cyclopropane Formation

When reacted with 1,2-benzoxanthione, 9-diazo-9H-xanthene yields exclusively the ethylene sulfide product (VI) [1]. Under identical reaction conditions, the comparator diazo compound diphenylenediazomethane instead produces the cyclopropane derivative XIV [1]. Diphenyldiazomethane also yields an ethylene sulfide (VII) [1], but the divergent pathway observed between 9-diazo-9H-xanthene and diphenylenediazomethane highlights a compound-specific chemoselectivity that cannot be assumed across the diaryldiazomethane class.

Synthetic Methodology Reaction Selectivity Carbene Reactivity Thione Chemistry

Precursor to Tricyclic Fischer-Type Chromium Carbene Complexes for Benzannulation

9-Diazo-9H-xanthene reacts with pentacarbonyl(η²-cis-cyclooctene)chromium(0) to yield the novel tricyclic Fischer-type carbene complex 6 [1]. This complex undergoes benzannulation upon reaction with hex-1-yne [1]. The study simultaneously demonstrates that the closely related diazo precursors 9-diazo-9H-fluorene and 5-diazo-5H-dibenzo[a,d]cycloheptene also form analogous tricyclic chromium carbene complexes (5 and 7, respectively) under identical conditions [1]. Thus, while multiple diazo compounds can serve as entry points to this complex class, 9-diazo-9H-xanthene provides a structurally distinct carbene ligand framework (xanthene vs. fluorene vs. dibenzocycloheptene) that may be selected based on desired steric or electronic tuning of the resulting organometallic reagent.

Organometallic Chemistry Chromium Carbene Complexes Benzannulation Fischer Carbene Synthesis

Reaction Selectivity with o-Quinones: Cyclic Ether Formation

9-Diazoxanthene reacts with tetrachloro-o-benzoquinone, tetrabromo-o-benzoquinone, 4-triphenylmethyl-1,2-benzoquinone, and phenanthraquinone to afford the corresponding cyclic ethers [1]. This reactivity pattern is consistent with the electrophilic character of the derived 9-xanthylidene carbene and its ground-state singlet nature [2]. While comparative quantitative data with other diazo compounds under identical o-quinone reaction conditions is not available in the cited literature, the systematic study of multiple quinone substrates establishes the synthetic scope for this compound class and provides a basis for anticipating differential reactivity compared to triplet-derived carbenes that may favor alternative addition pathways.

Quinone Chemistry Cyclic Ether Synthesis Diazo Compound Reactivity

Validated Application Scenarios for 9-Diazo-9H-xanthene Based on Comparative Evidence


Stereospecific Cyclopropanation and Alcohol Insertion Requiring Ground-State Singlet Carbene

For synthetic protocols requiring stereospecific cyclopropanation of styrenes or O–H insertion with alcohols, 9-diazo-9H-xanthene is the precursor of choice due to the ground-state singlet nature of its derived carbene 9-xanthylidene. This carbene reacts stereospecifically with styrenes to give cyclopropanes and rapidly with alcohols to form ethers [1]. Alternative diaryldiazomethanes that generate triplet ground-state carbenes (e.g., 9-diazo-9H-fluorene) will produce different stereochemical outcomes and product distributions, making them unsuitable for these stereospecific transformations [1][2].

Synthesis of Tricyclic Chromium Fischer Carbene Complexes for Benzannulation

9-Diazo-9H-xanthene serves as a direct precursor to tricyclic Fischer-type pentacarbonyl chromium carbene complexes, which are subsequently used in benzannulation reactions with alkynes such as hex-1-yne [1]. While the fluorene analog also forms a chromium complex, the xanthene-derived complex provides a distinct ligand framework that may be preferred for specific steric or electronic tuning in organometallic catalysis or materials synthesis [1].

Synthesis of Ethylene Sulfides via Reaction with Benzoxanthione and Related Thiones

When the synthetic target is an ethylene sulfide derived from 1,2-benzoxanthione or a structurally related thione, 9-diazo-9H-xanthene provides exclusive formation of the ethylene sulfide product, whereas other diaryldiazomethanes such as diphenylenediazomethane yield cyclopropane derivatives under identical conditions [1]. This compound-specific chemoselectivity is essential for achieving the desired sulfur-containing heterocyclic product without undesired cyclopropanation side reactions [1].

Mechanistic Studies of Aromatic Carbene Spin-State Reactivity

9-Diazo-9H-xanthene is a well-characterized precursor for generating the ground-state singlet aromatic carbene 9-xanthylidene, with a triplet state ≥4 kcal/mol higher in energy [1]. This spin-state profile contrasts sharply with 9-fluorenylidene (triplet ground state, ΔE ~1.1 kcal/mol) [2] and diphenylcarbene (triplet ground state, ΔE ~5.6 kcal/mol) [3]. Consequently, 9-diazo-9H-xanthene is a required reagent for physical organic investigations aimed at isolating and studying the reactivity of a ground-state singlet aromatic carbene without interference from rapid singlet-triplet equilibration [1][2].

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